(+)-3-Bromocamphor

Catalog No.
S916823
CAS No.
10293-06-8
M.F
C10H15BrO
M. Wt
231.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-3-Bromocamphor

CAS Number

10293-06-8

Product Name

(+)-3-Bromocamphor

IUPAC Name

(1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1

InChI Key

NJQADTYRAYFBJN-NYNCVSEMSA-N

SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)Br

(+)-3-Bromocamphor is a monobrominated derivative of camphor, a natural product found in the laurel camphor tree (Cinnamomum camphora) []. It exists as a chiral molecule with a specific rotation, denoted by "(+)" indicating its dextrorotatory nature []. This chirality makes (+)-3-bromocamphor a crucial building block for the synthesis of other chiral compounds in asymmetric synthesis [].


Molecular Structure Analysis

(+)-3-Bromocamphor has the molecular formula C₁₀H₁₅BrO. Its structure consists of a bicyclo[2.2.1]heptane skeleton with a ketone group at position 2 and a bromine atom replacing a hydrogen atom at position 3. The molecule possesses two asymmetric centers (C1 and C7), leading to a total of four stereoisomers. However, (+)-3-bromocamphor refers specifically to the (1R,3S,4S) stereoisomer, also known as the endo-(1R)- isomer [, ].


Chemical Reactions Analysis

(+)-3-Bromocamphor is a versatile starting material for various organic transformations. Here are some key reactions:

  • Synthesis:

    • The most common method for synthesizing (+)-3-bromocamphor involves the bromination of camphor with hydrogen bromide (HBr) in the presence of light or a peroxide initiator.

    (R)-Camphor + HBr -> (+)-3-Bromocamphor + H₂O

  • Substitution reactions:

    • The bromine atom in (+)-3-bromocamphor can be readily displaced by nucleophiles under appropriate conditions. For example, reacting with lithium dialkylamides (LiNR₂) can lead to the formation of tertiary alcohols.

    (+)-3-Bromocamphor + LiNR₂ -> (R)-3-Dialkylaminomethylcamphor + LiBr

  • Asymmetric reduction:

    • Due to its chirality, (+)-3-bromocamphor can be used as a starting material for the synthesis of other chiral compounds through asymmetric reduction reactions. These reactions utilize reagents like chiral reducing agents to introduce a new stereocenter with high enantioselectivity.

Physical and Chemical Properties

  • Melting point: 176-178 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform []
  • Appearance: White crystalline solid []

(+)-3-Bromocamphor itself does not possess a specific biological mechanism of action. However, its significance lies in its ability to act as a chiral auxiliary. During asymmetric synthesis, the chiral environment of (+)-3-bromocamphor directs the reaction pathway, favoring the formation of one enantiomer over the other in the final product [].

Asymmetric Synthesis of Pharmaceuticals:

(+)-3-Bromocamphor serves as a starting material for the synthesis of numerous chiral pharmaceuticals, including:

  • Menthol derivatives: These are used as topical analgesics, decongestants, and antipruritics (anti-itching agents). Source: ScienceDirect, "Asymmetric synthesis of menthol derivatives from (+)-3-bromocamphor":
  • Statins: A class of cholesterol-lowering drugs. Source: National Library of Medicine, "Enantioselective synthesis of lovastatin using baker's yeast":

Synthesis of Chiral Catalysts:

(+)-3-Bromocamphor is employed in the preparation of chiral catalysts, which are essential for various asymmetric reactions in organic chemistry. These catalysts play a crucial role in the development of new drugs, agrochemicals, and other fine chemicals. Source: Royal Society of Chemistry, "Recent advances in the asymmetric synthesis of α,α-disubstituted carboxylic acids using chiral Brønsted acid catalysts":

Development of Liquid Crystals:

(+)-3-Bromocamphor is a valuable intermediate in the synthesis of specific liquid crystals, which are crucial components in various technological applications, including flat-panel displays and optical filters. Source: American Chemical Society, "Synthesis and Characterization of Novel Chiral Liquid Crystals Based on (+)-3-Bromocamphor":

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-3-Bromocamphor

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 3-bromo-1,7,7-trimethyl-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types